1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride
Overview
Description
1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
Similar compounds such as betahistine, which is a histamine-like antivertigo drug, primarily act on histamine receptors .
Mode of Action
It’s worth noting that related compounds like betahistine mainly act as a histamine h1-receptor agonist .
Biochemical Pathways
Ménière’s disease, which is treated by similar compounds, is thought to result from a disruption of endolymphatic fluid homeostasis in the ear .
Pharmacokinetics
It’s worth noting that betahistine, a similar compound, has a bioavailability of nearly 100% .
Result of Action
Similar compounds like betahistine are used for treating symptoms associated with ménière’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-2-carbaldehyde with 1,4-diaminobutane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products:
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Piperazine derivatives: Compounds like 1-(4-methylpiperazin-1-yl)pyridine share structural similarities and have comparable applications.
Imidazopyridine derivatives: These compounds also feature a fused heterocyclic ring system and are used in medicinal chemistry.
Uniqueness: 1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-pyridin-2-yl-1,4-diazepane;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-2-6-12-10(4-1)13-8-3-5-11-7-9-13;;/h1-2,4,6,11H,3,5,7-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCBUUCDZBKYQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592280 | |
Record name | 1-(Pyridin-2-yl)-1,4-diazepane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864754-31-4 | |
Record name | 1-(Pyridin-2-yl)-1,4-diazepane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridin-2-yl)-1,4-diazepane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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